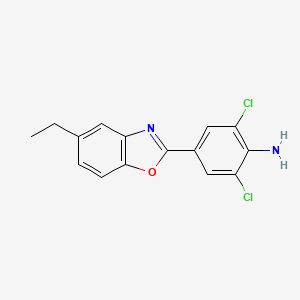
2,6-dichloro-4-(5-ethyl-1,3-benzoxazol-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-4-(5-ethyl-1,3-benzoxazol-2-yl)aniline is a complex organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-4-(5-ethyl-1,3-benzoxazol-2-yl)aniline typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones. One common method includes the use of 2-aminophenol and 2,6-dichloro-4-(5-ethyl)benzaldehyde under acidic conditions to form the benzoxazole ring . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or polyphosphoric acid, and the mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as metal triflates or ionic liquids may be employed to improve reaction efficiency and reduce environmental impact .
化学反応の分析
Types of Reactions
2,6-Dichloro-4-(5-ethyl-1,3-benzoxazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of benzoxazole oxides.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of substituted benzoxazole derivatives with various functional groups.
科学的研究の応用
2,6-Dichloro-4-(5-ethyl-1,3-benzoxazol-2-yl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against colorectal carcinoma.
作用機序
The mechanism of action of 2,6-dichloro-4-(5-ethyl-1,3-benzoxazol-2-yl)aniline involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their cellular processes. The compound’s anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
類似化合物との比較
Similar Compounds
2,6-Dichloro-4-(5-methyl-1,3-benzoxazol-2-yl)aniline: Similar structure but with a methyl group instead of an ethyl group.
2,6-Dichloro-4-(5-phenyl-1,3-benzoxazol-2-yl)aniline: Contains a phenyl group instead of an ethyl group.
2,6-Dichloro-4-(5-isopropyl-1,3-benzoxazol-2-yl)aniline: Contains an isopropyl group instead of an ethyl group.
Uniqueness
The presence of the ethyl group in 2,6-dichloro-4-(5-ethyl-1,3-benzoxazol-2-yl)aniline imparts unique chemical and biological properties compared to its similar compounds. This structural variation can influence its reactivity, solubility, and interaction with biological targets, making it a compound of interest for further research and development .
特性
分子式 |
C15H12Cl2N2O |
|---|---|
分子量 |
307.2 g/mol |
IUPAC名 |
2,6-dichloro-4-(5-ethyl-1,3-benzoxazol-2-yl)aniline |
InChI |
InChI=1S/C15H12Cl2N2O/c1-2-8-3-4-13-12(5-8)19-15(20-13)9-6-10(16)14(18)11(17)7-9/h3-7H,2,18H2,1H3 |
InChIキー |
JCDJERXEZBFFMG-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C(=C3)Cl)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


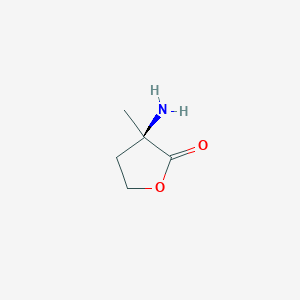
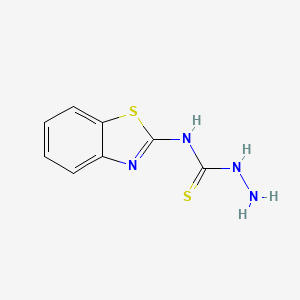
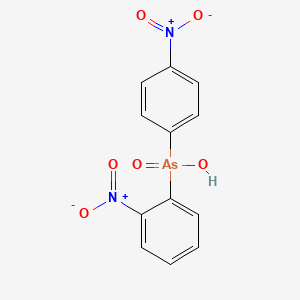

![(1R,2R,4R)-Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13796679.png)

![5-Bromo-2-[[2-(3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13796686.png)
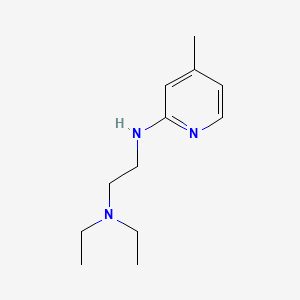
![Isoxazolo[4,5-E]-1,2,4-triazolo[4,3-C]pyrimidine](/img/structure/B13796712.png)
![Benzo[b]thiophene, 3-(2-naphthalenyl)-](/img/structure/B13796718.png)

![[(3-Methyl-1,3-cyclopentadiene-1-YL)methyl]benzene](/img/structure/B13796732.png)
![Methyl 2-hydroxy-4-[(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy]-3,6-dimethylbenzoate](/img/structure/B13796740.png)
![[1,1'-Binaphthalene]-2-carboxaldehyde](/img/structure/B13796741.png)
